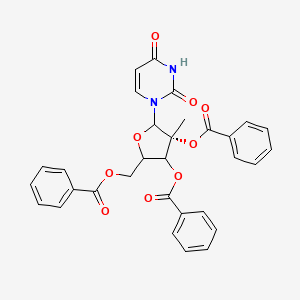
2',3',5'-tri-O-benzoyl-2'-C-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine is a nucleoside derivative used in the synthesis of RNA molecules.
Méthodes De Préparation
The synthesis of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groupsThe reaction conditions often include the use of benzoyl chloride and a base such as pyridine . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into deoxy derivatives.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide
Applications De Recherche Scientifique
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It is employed in the study of RNA synthesis and function.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to inhibit viral replication and tumor growth.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
Mécanisme D'action
The mechanism of action of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine involves its incorporation into RNA molecules, where it can interfere with RNA synthesis and function. This can inhibit the replication of viruses and the growth of cancer cells. The molecular targets include viral RNA polymerases and cellular enzymes involved in RNA synthesis .
Comparaison Avec Des Composés Similaires
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine can be compared with other nucleoside derivatives such as:
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyl-2’-C-methyluridine:
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl isothiocyanate: Used as a building block for the synthesis of nucleosides.
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide: Another nucleoside analog used in chemical synthesis.
The uniqueness of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine lies in its specific modifications, which confer unique properties such as enhanced stability and specific biological activity.
Propriétés
Formule moléculaire |
C31H26N2O9 |
|---|---|
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1 |
Clé InChI |
MEWJCEWIFZELKA-UJZYCDFDSA-N |
SMILES isomérique |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




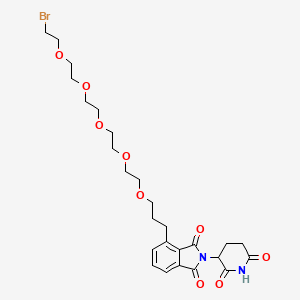

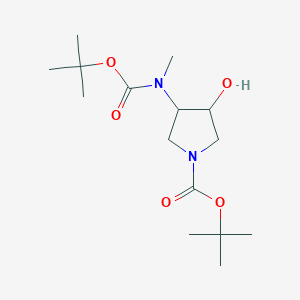
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
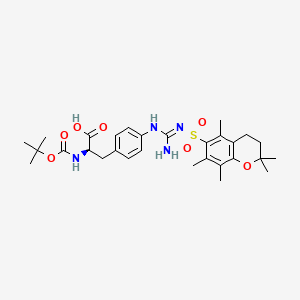





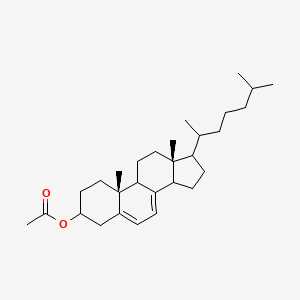
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
